molecular formula C17H16N4O3 B2970737 2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797224-79-3

2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2970737
CAS RN: 1797224-79-3
M. Wt: 324.34
InChI Key: AOWXUIWRQWFJEH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a 6-Oxo-1,6-dihydropyridine-3-carbonyl core and a piperidin-4-yl group attached via an oxygen atom. Further analysis would require more specific data or computational modeling.

Scientific Research Applications

Crystal Structure Analysis

Studies on nicotinonitrile derivatives, similar to the compound , reveal intricate details about their crystal structures. These compounds exhibit non-planar configurations, dihedral angles, and interactions that contribute to their supramolecular assembly and stability. For instance, in the study by Chantrapromma et al., the crystal structure of a nicotinonitrile derivative showcased weak intramolecular C—H⋯N interactions, forming a supramolecular network (Chantrapromma et al., 2009).

Organic Synthesis

The compound's structure is relevant to the synthesis of various organic molecules, including nitriles, ketones, and lactams. Moriarty et al. describe the oxidation of primary amines with iodosobenzene, resulting in nitriles and cyclic ketones, indicating the potential of related structures in synthetic chemistry (Moriarty et al., 1988).

Material Science Applications

Nicotinonitrile derivatives are explored for their potential in material science, particularly in the synthesis of new classes of nonlinear optical (NLO) materials. Raghukumar et al. synthesized derivatives demonstrating significant NLO properties, highlighting the importance of structural manipulation for enhancing material functionalities (Raghukumar et al., 2003).

Photophysical Properties

The synthesis and study of nicotinonitrile derivatives incorporating pyrene and fluorene moieties indicate their potential in applications requiring specific photophysical properties. Hussein et al. developed a method yielding compounds with strong blue-green fluorescence, suitable for various applications in materials science (Hussein et al., 2019).

Antiproliferative Activity

Compounds structurally related to the one have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, demonstrating the potential therapeutic applications of such molecules (El-Sayed et al., 2014).

properties

IUPAC Name

2-[1-(6-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c18-10-12-2-1-7-19-16(12)24-14-5-8-21(9-6-14)17(23)13-3-4-15(22)20-11-13/h1-4,7,11,14H,5-6,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWXUIWRQWFJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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